![molecular formula C9H9ClO B13323533 5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol](/img/structure/B13323533.png)
5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-7-methylbicyclo[420]octa-1(6),2,4-trien-7-ol is a bicyclic compound characterized by a unique structure that includes a chlorine atom and a methyl group attached to a bicyclo[420]octa-1(6),2,4-triene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methylbicyclo[4.2.0]octa-1(6),2,4-triene and a chlorinating agent.
Chlorination: The chlorination step involves the introduction of a chlorine atom to the bicyclic ring system. This can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.
Hydroxylation: The hydroxylation step introduces a hydroxyl group (-OH) to the compound. This can be accomplished using reagents such as hydrogen peroxide (H2O2) or osmium tetroxide (OsO4) in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and hydroxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or alkyl groups, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Formation of 5-chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-one.
Reduction: Formation of 7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol.
Substitution: Formation of 5-azido-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol.
Scientific Research Applications
5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
- 5-Methoxy-7-methylbicyclo[4.2.0]octa-1,3,5-trien-7-ol
- 4-Methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-one
Uniqueness
5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and hydroxyl groups provide versatile sites for further chemical modifications, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H9ClO |
|---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
5-chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol |
InChI |
InChI=1S/C9H9ClO/c1-9(11)5-6-3-2-4-7(10)8(6)9/h2-4,11H,5H2,1H3 |
InChI Key |
DZRZXHWANXITLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C1C(=CC=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 6-bromo-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate](/img/structure/B13323453.png)
![Exo-8-oxobicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13323462.png)
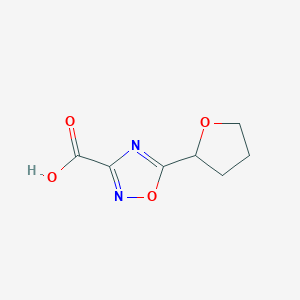
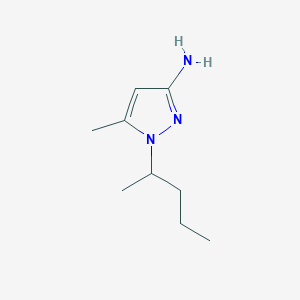
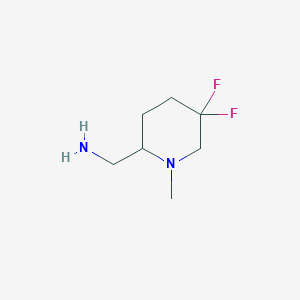
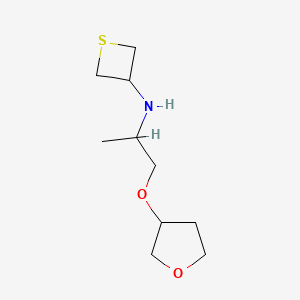
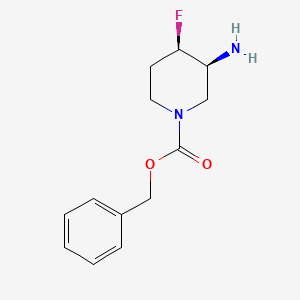
![Pentyl[1-(pyridin-2-YL)ethyl]amine](/img/structure/B13323517.png)
![Methyl (1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13323529.png)

![N-(2-Ethylphenyl)-2-((2-[(2-ethylphenyl)amino]-2-oxoethyl)amino)acetamide+](/img/structure/B13323541.png)

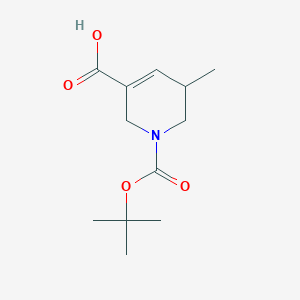
![3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B13323555.png)
